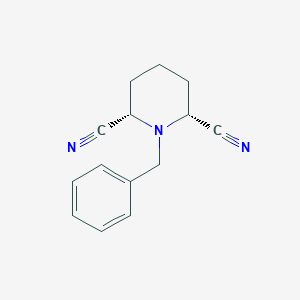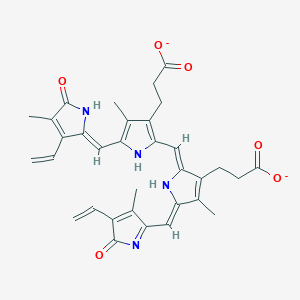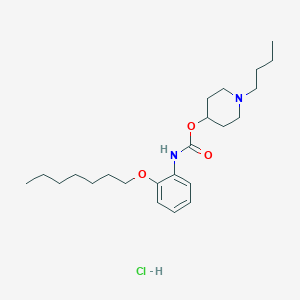
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the regulation of neurotransmitter release and synaptic plasticity. By blocking the activity of mGluR2, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride modulates the release of glutamate, a neurotransmitter that is implicated in the pathophysiology of neurological disorders.
Effets Biochimiques Et Physiologiques
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of synaptic plasticity. In animal studies, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been shown to improve cognitive function and reduce the symptoms of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is its selectivity for mGluR2, which reduces the risk of off-target effects. However, one of the limitations of (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is its low solubility, which may affect its bioavailability and limit its use in in vivo studies.
Orientations Futures
There are several future directions for the research on (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride, including the optimization of its pharmacokinetic properties, the identification of its downstream signaling pathways, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, the development of more potent and selective mGluR2 antagonists may provide new opportunities for the treatment of neurological disorders.
Conclusion:
In conclusion, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is a promising compound that has shown potential therapeutic applications in the treatment of neurological disorders. Its selective antagonism of mGluR2 provides a unique mechanism of action that may offer advantages over existing treatments. Further research is needed to optimize its pharmacokinetic properties and explore its potential in other neurological disorders.
Méthodes De Synthèse
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is synthesized through a multistep process that involves the coupling of 2-heptoxyaniline with 1-butylpiperidin-4-ylcarbonyl chloride, followed by the addition of diisopropylethylamine and N,N-dimethylformamide. The resulting intermediate is then treated with carbamic acid, and the final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has shown promising results in improving cognitive function and reducing the symptoms of schizophrenia.
Propriétés
Numéro CAS |
105384-13-2 |
|---|---|
Nom du produit |
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride |
Formule moléculaire |
C23H39ClN2O3 |
Poids moléculaire |
427 g/mol |
Nom IUPAC |
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-3-5-7-8-11-19-27-22-13-10-9-12-21(22)24-23(26)28-20-14-17-25(18-15-20)16-6-4-2;/h9-10,12-13,20H,3-8,11,14-19H2,1-2H3,(H,24,26);1H |
Clé InChI |
NQKRYXNAVXGWQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCN(CC2)CCCC.Cl |
SMILES canonique |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Synonymes |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-heptoxyphenyl)carbam ate chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



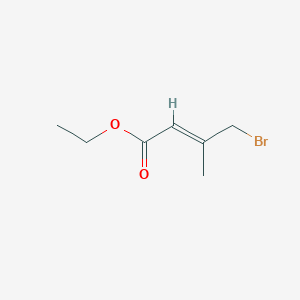
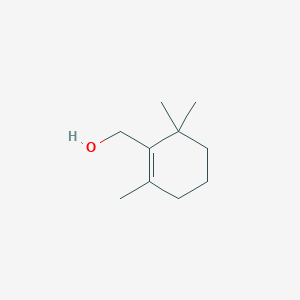
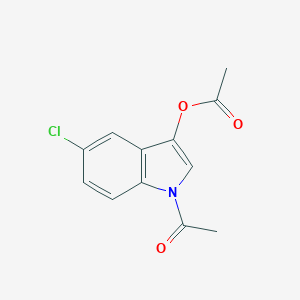
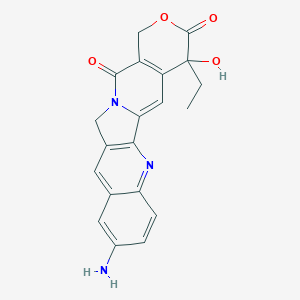


![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
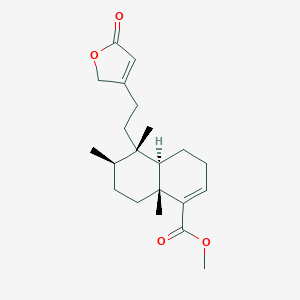

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)
